molecular formula C15H22N6O B5402039 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide

Cat. No. B5402039
M. Wt: 302.37 g/mol
InChI Key: RHRKYMGTGIBZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized by Pfizer in 2004 and has since been studied extensively for its potential use in cancer treatment.

Mechanism of Action

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 inhibits the activity of CDK4/6, which are enzymes that play a key role in the regulation of the cell cycle. By inhibiting CDK4/6, N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 prevents the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation.
Biochemical and physiological effects:
In addition to its anti-proliferative effects, N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 has been shown to induce senescence in cancer cells, which is a state of irreversible growth arrest. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CDK4/6 and has been extensively studied, making it a well-characterized tool for studying the cell cycle. However, like many small molecule inhibitors, N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991. One area of interest is the development of combination therapies that include N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 and other cancer treatments, such as immunotherapy or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991, which could help to guide treatment decisions and improve patient outcomes. Finally, there is ongoing research into the development of new CDK4/6 inhibitors with improved pharmacological properties and efficacy.

Synthesis Methods

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis typically begins with the reaction of 4,5-dimethylimidazole with 2,4-dichloro-5-nitropyrimidine to form 2-(4,5-dimethyl-1H-imidazol-1-yl)-5-nitro-4-pyrimidinamine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide.

Scientific Research Applications

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In preclinical studies, N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide 0332991 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-4-5-15(22)17-7-6-16-13-8-14(19-9-18-13)21-10-20-11(2)12(21)3/h8-10H,4-7H2,1-3H3,(H,17,22)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRKYMGTGIBZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCNC1=CC(=NC=N1)N2C=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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